molecular formula C12H9NO B3059814 5H-indeno[1,2-b]pyridin-5-ol CAS No. 127664-00-0

5H-indeno[1,2-b]pyridin-5-ol

Cat. No.: B3059814
CAS No.: 127664-00-0
M. Wt: 183.21 g/mol
InChI Key: VWRNHLXZVTVMCH-UHFFFAOYSA-N
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Description

Significance of the Indeno[1,2-b]pyridine Core in Heterocyclic Chemistry

The indeno[1,2-b]pyridine core is a fused heterocyclic system consisting of an indene (B144670) moiety fused to a pyridine (B92270) ring. This structural framework is of considerable interest in heterocyclic and medicinal chemistry due to its presence in various biologically active compounds. The core itself, also known as 4-azafluorene, is a yellow crystalline solid. guidechem.com The arrangement of the nitrogen atom within the fused ring system imparts unique electronic properties and reactivity to the molecule.

Derivatives of the indeno[1,2-b]pyridine nucleus have demonstrated a wide array of biological activities, making them attractive targets for synthesis and further investigation. These activities include potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. ontosight.aiechemcom.comontosight.ai The rigid, planar structure of the indenopyridine core provides a suitable scaffold for interaction with various biological targets, such as enzymes and receptors. brieflands.comnih.gov For instance, some derivatives have been explored as topoisomerase inhibitors, which are crucial in cancer chemotherapy. echemcom.comresearchgate.netnih.gov The core is also found in a class of alkaloids known as 4-azafluorenones. echemcom.com

Historical Context and Evolution of Research on Indeno[1,2-b]pyridine Derivatives

Research into indeno[1,2-b]pyridine derivatives has evolved significantly over the years, driven by their potential therapeutic applications. Early interest stemmed from the isolation of naturally occurring azafluorenone alkaloids. echemcom.com The simplest member of this group is Onychine. echemcom.comechemcom.com The discovery of their biological activities spurred synthetic efforts to create a diverse range of derivatives.

Over time, research has expanded to explore the synthesis of various substituted indeno[1,2-b]pyridines to establish structure-activity relationships. nih.govsmolecule.com Synthetic methodologies have advanced, including multicomponent reactions and the use of novel catalysts, to efficiently generate libraries of these compounds for biological screening. echemcom.comnih.govresearchgate.net Investigations have delved into their potential as phosphodiesterase inhibitors, adenosine (B11128) receptor antagonists, and calcium modulators. tandfonline.com Furthermore, some derivatives have been studied for their applications in material science due to their unique structural and electronic properties. smolecule.com

Overview of the 5H-indeno[1,2-b]pyridin-5-ol Substructure within the Indeno[1,2-b]pyridine Class

Within the broad class of indeno[1,2-b]pyridines, the this compound substructure is distinguished by the presence of a hydroxyl group at the 5-position of the indenopyridine framework. This hydroxyl group can significantly influence the compound's chemical reactivity and biological activity. For example, the phenolic hydroxyl group can confer radical scavenging capacity, leading to antioxidant properties.

The synthesis of this compound and its derivatives can be achieved through various methods, including the cyclization of appropriate precursors like indanones and pyridines. smolecule.com The hydroxyl group can also be introduced through the reduction of the corresponding 5-oxo derivative, 5H-indeno[1,2-b]pyridin-5-one. researchgate.net The presence of this functional group allows for further chemical modifications, such as etherification or esterification, enabling the creation of a wider range of derivatives with potentially enhanced biological profiles. Research has shown that derivatives of this compound exhibit notable anticancer activity. smolecule.com

Below is a data table summarizing key information about this compound and its parent core.

Property5H-indeno[1,2-b]pyridineThis compound
CAS Number 244-99-5 guidechem.com127664-00-0 bldpharm.com
Molecular Formula C₁₂H₉N guidechem.comC₁₂H₉NO nih.gov
Molecular Weight 167.21 g/mol guidechem.comNot specified
Physical State Yellow crystalline solid guidechem.comNot specified
Melting Point 93 °C guidechem.comNot specified
Boiling Point 306 °C at 760 mmHg guidechem.comNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-indeno[1,2-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7,12,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRNHLXZVTVMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396797
Record name 5H-indeno[1,2-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127664-00-0
Record name 5H-indeno[1,2-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5h Indeno 1,2 B Pyridin 5 Ol and Its Derivatives

Direct Synthesis Approaches to the Indeno[1,2-b]pyridine Framework

Direct methods for assembling the indeno[1,2-b]pyridine core are favored for their efficiency. These strategies typically involve building the pyridine (B92270) ring onto a pre-existing indane-based structure.

A fundamental approach to the indeno[1,2-b]pyridine framework involves the cyclization of intermediates derived from 1-indanone (B140024) or 1,3-indandione (B147059). smolecule.comrsc.org These reactions capitalize on the reactivity of the indanone methylene (B1212753) group, which is activated by adjacent carbonyl groups. nih.gov For instance, a cascade cyclization and Friedel-Crafts reaction of specific N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes has been developed to produce tetrahydro-1H-indeno[1,2-b]pyridine derivatives. nih.gov Another method involves the thermal reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes, which proceeds through a Michael-type addition followed by an aza-Wittig reaction to yield 5H-indeno[1,2-b]pyridines. rsc.org The resulting indenopyridines can then be oxidized to the corresponding 5H-indeno[1,2-b]pyridin-5-ones. rsc.org

Multicomponent reactions (MCRs) are highly effective for constructing the indenopyridine skeleton in a single step from three or more starting materials, which is advantageous for reducing waste and simplifying procedures. smolecule.comresearchgate.net

The Hantzsch pyridine synthesis has been adapted for the creation of indeno[1,2-b]pyridine derivatives. In these variants, 1,3-indandione serves as the 1,3-dicarbonyl component. A notable four-component reaction involves the condensation of 1,3-indandione, an aromatic aldehyde, a β-ketoester like ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). scispace.comresearchgate.netresearchgate.net This one-pot synthesis is often catalyzed and can be promoted by methods such as ultrasonic irradiation to achieve high yields in shorter reaction times. scispace.comresearchgate.net The reaction proceeds through a Hantzsch-like mechanism to form dihydro-1H-indeno[1,2-b]pyridines. scispace.com The use of microwave irradiation has also been explored to facilitate these condensations. tandfonline.com

Table 1: Hantzsch-Type Synthesis of Dihydro-1H-indeno[1,2-b]pyridine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Aldehyde β-Ketoester Catalyst Conditions Yield Reference
Benzaldehyde Ethyl acetoacetate Yb(OTf)₃ Ultrasound, RT, 30-60 min 95% scispace.com
Various aromatic aldehydes Ethyl acetoacetate Sc(OTf)₃ Ambient temperature 87-98% scispace.comresearchgate.net
Various aromatic aldehydes β-Ketoesters Tribromomelamine (TBM) Neat, One-pot High researchgate.net

Sequential MCRs involve a series of reactions occurring in a specific order within a single reaction vessel without the isolation of intermediates. One such strategy is the direct synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. nih.gov This reaction combines an aromatic aldehyde, malononitrile (B47326), and 1-indanone in the presence of ammonium acetate and a catalytic amount of acetic acid. nih.gov The process likely involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the indanone enolate, and subsequent cyclization and aromatization to furnish the final product. A similar catalyst-free approach has been reported for synthesizing hydroxy-containing 5H-indeno[1,2-b]pyridin-5-ones from 1,3-indandione, 2-hydroxychalcones, and aqueous ammonia. deepdyve.com

The combination of aromatic aldehydes and malononitrile is a common strategy for constructing the pyridine ring in fused heterocyclic systems. In the context of indeno[1,2-b]pyridines, these reagents are typically reacted with 1,3-indandione in a one-pot synthesis. tandfonline.com The reaction mechanism involves the Knoevenagel condensation of the aldehyde and malononitrile, creating an electron-deficient alkene. This intermediate then undergoes a Michael addition with the enolate of 1,3-indandione. Subsequent intramolecular cyclization, dehydration, and tautomerization lead to the formation of the stable indenopyridine ring system. tandfonline.com The course of this reaction can be directed towards either indeno-pyridine or indeno-pyran derivatives by modifying the reaction conditions. tandfonline.com

Multicomponent Reaction Strategies

Catalyst-Mediated Synthesis of 5H-indeno[1,2-b]pyridin-5-ol Scaffolds

The synthesis of indeno[1,2-b]pyridine scaffolds is often enhanced by the use of catalysts, which can improve reaction rates, yields, and selectivity under milder conditions. A wide array of both homogeneous and heterogeneous catalysts have been employed.

For Hantzsch-type reactions, Lewis acids such as Ytterbium triflate (Yb(OTf)₃) and Scandium triflate (Sc(OTf)₃) have proven to be efficient catalysts, particularly when combined with ultrasonic irradiation. scispace.comresearchgate.net Ceric ammonium nitrate (B79036) (CAN) has also been used to catalyze the one-pot condensation of 1,3-indandione, propiophenone, aromatic aldehydes, and ammonium acetate, achieving high yields at room temperature. smolecule.com Acid catalysts like p-toluenesulfonic acid (p-TSA) are effective in promoting the condensation of heterocyclic ketene (B1206846) aminals with bindone (B167395) (derived from 1,3-indandione) and malononitrile. smolecule.comjst.go.jp

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for recyclability. Nano-CeO₂/ZnO composites have been utilized as efficient and recyclable catalysts for indenopyridine synthesis under reflux conditions. echemcom.comsmolecule.com Similarly, magnetically recoverable catalysts like Fe₃O₄@SiO₂@Pr-SO₃H have been employed in the multicomponent reaction of 1,3-indandione, aromatic aldehydes, acetophenones, and ammonium acetate under solvent-free conditions. nih.gov CuO nanoparticles have also demonstrated effectiveness in water at room temperature, highlighting a green chemistry approach. tandfonline.com In some cases, catalyst-free conditions, relying on thermal energy or microwave irradiation, have been successfully applied. rsc.orgtandfonline.comdeepdyve.com

Table 2: Catalytic Systems for the Synthesis of Indeno[1,2-b]pyridine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Catalyst Reaction Type Precursors Conditions Key Advantages Reference
Yb(OTf)₃ / Sc(OTf)₃ Hantzsch Condensation Aldehydes, 1,3-indandione, ethyl acetoacetate, NH₄OAc Ultrasound, RT High yields, short reaction times scispace.comresearchgate.net
Ceric Ammonium Nitrate (CAN) Four-component reaction 1,3-indandione, propiophenone, aldehydes, NH₄OAc Ethanol (B145695), RT Mild conditions, >90% yield smolecule.com
p-Toluenesulfonic acid (p-TSA) Three-component reaction Heterocyclic ketene aminals, bindone, malononitrile Not specified Versatility in accessing diverse structures smolecule.com
Nano-CeO₂/ZnO Multicomponent reaction Not specified Ethanol, Reflux Heterogeneous, recyclable, high efficiency echemcom.comsmolecule.com
Fe₃O₄@SiO₂@Pr-SO₃H Multicomponent reaction 1,3-indandione, aldehydes, acetophenones, NH₄OAc Solvent-free, 80 °C Magnetically recoverable, heterogeneous nih.gov
CuO Nanoparticles Multicomponent reaction Carbaldehydes, malononitrile, 1,3-indandione Water, RT Environmentally benign, innovative tandfonline.com
Tribromomelamine (TBM) Hantzsch Condensation Aldehydes, 1,3-indandione, β-ketoesters, NH₄OAc Neat, One-pot Efficient, simple work-up researchgate.net

Organocatalysis in Indeno[1,2-b]pyridine Formation (e.g., L-Proline Catalysis)

Organocatalysis has emerged as a powerful, environmentally friendly tool for the synthesis of complex heterocyclic systems. L-proline, a readily available and inexpensive amino acid, has been effectively utilized as a catalyst in one-pot, four-component reactions to produce functionalized dihydro-1H-indeno[1,2-b]pyridines. rsc.org These reactions typically involve the condensation of an aromatic aldehyde, ethyl acetoacetate, 1,3-indandione, and ammonium acetate. rsc.org

The use of L-proline (15 mol%) in ethanol has been reported for the synthesis of various highly substituted pyridines at room temperature. This approach is noted for its mild conditions, high yields, and simple work-up, where products can often be purified by direct recrystallization. The catalyst's reusability, demonstrated for up to three runs without significant loss of activity, underscores the green credentials of this method. rsc.org A plausible mechanism involves the activation of the aldehyde by L-proline, facilitating subsequent condensation and cyclization steps to form the final indenopyridine product. researchgate.net

ReactantsCatalyst (mol%)SolventConditionsProduct TypeYield (%)Ref.
Aromatic aldehyde, ethyl acetoacetate, 1,3-indandione, ammonium acetateL-prolineWaterRefluxDihydro-1H-indeno[1,2-b]pyridinesGood rsc.org
Aldehyde, 1,3-indandione, 2-acetylthiophene, ammonium acetateL-proline (15)EthanolRoom TempIndeno[1,2-b]pyridine derivativesN/A
6-substituted-1-tetralone, aryl aldehyde, ammonium acetateL-prolineEthanolN/A3,11-disubstituted-7-aryl-5,6,8,9-tetrahydronaphtho[c,h]acridinesExcellent researchgate.net

Acid-Catalyzed Approaches (e.g., Phosphosulfonic Acid)

Acid catalysis provides a classic and effective route to indenopyridine derivatives. A variety of Brønsted and Lewis acids have been employed to promote the cyclocondensation reactions that form the core structure. Phosphosulfonic acid (PSA) has been identified as a novel, efficient, and environmentally benign heterogeneous solid acid catalyst. It has been successfully used in the one-pot, three-component condensation of an aldehyde, dimedone, and phthalhydrazide (B32825) under solvent-free conditions to produce indazolo[1,2-b]phthalazine-trione derivatives, which share a related synthetic strategy. nih.gov

Other acidic catalysts reported for the synthesis of indenopyridines and related azafluorenones include:

Acetic Acid : Used in catalytic amounts in sequential multicomponent reactions of aromatic aldehydes, malononitrile, and 1-indanone with ammonium acetate. smolecule.comnih.gov

Pentafluorophenylammonium triflate (PFPAT) : An effective organocatalyst for the one-pot synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives from 1,3-diphenyl-2-propen-1-ones, 1,3-indandione, and ammonium acetate.

Ceric Ammonium Nitrate (CAN) : Utilized for the one-pot synthesis of fully substituted indenopyridines at room temperature.

3,5-Bis(trifluoromethyl) phenyl ammonium triflate (BFPAT) : A green organocatalyst for the four-component condensation to yield indeno[1,2-b]pyridine derivatives.

These acid-catalyzed methods often proceed via key intermediates formed through Knoevenagel condensation followed by Michael addition and subsequent cyclization and aromatization steps.

CatalystReactantsConditionsProduct TypeRef.
Phosphosulfonic Acid (PSA)Aldehyde, dimedone, phthalhydrazideSolvent-free, 100 °C2H-Indazolo[2,1-b]phthalazine-triones nih.gov
Acetic AcidAromatic aldehyde, malononitrile, 1-indanone, ammonium acetateReflux2-Amino-4-aryl-5H-indeno[1,2-b]pyridines smolecule.com
PFPAT (10 mol%)1,3-Diphenyl-2-propen-1-one, 1,3-indandione, ammonium acetateEthanol, 60 °C2,4-Diaryl-5H-indeno[1,2-b]pyridin-5-ones
BFPATAldehyde, aromatic ketone, 1,3-indandione, ammonium acetateEthanolIndeno[1,2-b]pyridine derivatives

Base-Catalyzed Methods (e.g., Alkali Metal Hydrides, Alcoholic KOH)

Base-catalyzed reactions offer an alternative pathway for the synthesis of the indenopyridine scaffold. The use of alcoholic potassium hydroxide (B78521) (KOH) has been demonstrated in the reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile. rsc.orgsci-hub.ruresearchgate.net This reaction proceeds via a presumed Michael addition of malononitrile to the unsaturated ketone, followed by an alkoxide-mediated attack on a nitrile group, dehydration, and dehydrogenation to yield 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles. sci-hub.ru

Alkali metal hydrides, such as sodium hydride (NaH), have been used as catalysts in the synthesis of precursors for related indenopyridine systems. For example, NaH catalyzes the Michael addition of a benzoylacetic ester to crotonaldehyde, a key step in a multi-stage synthesis of 4-methyl-5H-indeno[3,2-b]pyridines. google.com Furthermore, strong bases like potassium tert-butoxide (t-BuOK) have been used to induce elimination reactions in functionalized hexahydro-indeno[1,2-b]pyridin-2-ones to create unsaturated derivatives, highlighting the role of strong bases in modification strategies. nih.gov

BaseReactantsSolventProduct TypeRef.
Alcoholic KOH2-Arylmethylidene-2,3-dihydro-1H-inden-1-one, malononitrileAlcohol2-Alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles sci-hub.ru
Sodium Hydride (NaH)Benzoylacetic ester, crotonaldehydeDioxaneNicotinic acid ester (precursor for indeno[3,2-b]pyridine) google.com
t-BuOK4-Bromo-1,3,4,4a,5,9b-hexahydro-2H-indeno[1,2-b]pyridin-2-oneTHFUnsaturated indeno[1,2-b]pyridin-2-ones nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate reaction rates, increase yields, and improve the efficiency of synthetic protocols. The synthesis of indeno[1,2-b]pyridine derivatives has significantly benefited from this technology. For instance, a three-component, microwave-assisted protocol has been developed for synthesizing 2-hydroxy-4-arylindeno[1,2-b]pyridinones from 1,3-indandione, aromatic aldehydes, and acetamide (B32628) under solvent-free conditions in the presence of sodium hydroxide. researchgate.net This method drastically reduces reaction times to mere minutes (5-15 min) at 90 °C. researchgate.net

Similarly, microwave irradiation has been employed in the synthesis of pyrazolo-fused 4-azafluorenones, where a three-component reaction between indan-1,3-dione, benzaldehydes, and 5-amino-1-arylpyrazoles is promoted by triethylamine (B128534) in water, representing a green and efficient approach. rsc.org These protocols highlight the advantages of microwave heating in facilitating rapid, high-yield syntheses of complex heterocyclic structures. researchgate.netrsc.org

Functional Group Interconversion and Modification Strategies for this compound Derivatives

Once the core indenopyridine scaffold is constructed, further diversification can be achieved through functional group interconversions and modifications. These strategies are crucial for creating libraries of compounds for various research applications.

Introduction and Transformations of the Hydroxyl Group

The hydroxyl group at the 5-position is a key functional handle for derivatization. It can be introduced onto a pre-formed scaffold or transformed into other functional groups.

Introduction of the Hydroxyl Group: The most direct method for introducing the C5-hydroxyl group is through the reduction of the corresponding ketone, 5H-indeno[1,2-b]pyridin-5-one (4-azafluorenone). This transformation can be readily achieved using complex metal hydrides. For instance, sodium borohydride (B1222165) in a protic solvent like methanol (B129727) or ethanol is effective for reducing the ketone to the desired this compound. google.com Another approach involves a Grignard reaction with a suitable precursor to generate a tertiary alcohol, such as 5-hydroxy-5-phenylindeno[1,2-b]pyridine.

Transformations of the Hydroxyl Group: The C5-hydroxyl group in this compound derivatives is amenable to several transformations, allowing for further molecular diversification.

Dehydration: The hydroxyl group can undergo dehydration to form ethers or esters. smolecule.com

Oxidation: The secondary alcohol can be oxidized back to the parent ketone (5H-indeno[1,2-b]pyridin-5-one). smolecule.com

Glycosylation: Although not directly reported for the parent compound, analogous systems suggest that the hydroxyl group could be a site for thioglycoside conjugation, which can enhance solubility or biological targeting. smolecule.com

Substitution Reactions for Scaffold Diversification

Substitution reactions on both the pyridine and indene (B144670) rings are vital for diversifying the 5H-indeno[1,2-b]pyridine scaffold. Both electrophilic and nucleophilic substitution reactions have been explored. smolecule.com

A noteworthy strategy for functionalizing the pyridine ring involves activating the scaffold via N-oxide formation. The N-oxide of 5H-indeno[1,2-b]pyridin-5-one can be prepared and subsequently treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the C4 position, yielding 4-chloro-5H-indeno[1,2-b]pyridin-5-one. nih.gov This chlorinated intermediate is a versatile building block for further modification. For example, it can undergo nucleophilic aromatic substitution with nucleophiles like diethyl malonate in the presence of a base such as cesium carbonate to introduce new carbon-carbon bonds. nih.gov

Electrophilic substitution, such as bromination, has also been used for functionalization. The indeno[1,2-b]pyridine skeleton can be brominated using N-bromosuccinimide (NBS), and the resulting bromo-derivatives can serve as precursors for further reactions, including palladium-catalyzed cross-couplings. nih.govacs.orguni-muenchen.de For instance, a bromide substituent, introduced as a latent hydroxy group, can be converted to a phenol (B47542) via palladium catalysis, demonstrating a powerful late-stage functionalization tactic. uni-muenchen.deresearchgate.net

Chemical Reactivity and Mechanistic Studies of 5h Indeno 1,2 B Pyridin 5 Ol Derivatives

Nucleophilic Substitution Reactions within the Indeno[1,2-b]pyridine System

The indeno[1,2-b]pyridine nucleus is susceptible to nucleophilic substitution, a reaction that allows for the introduction of various functional groups and the extension of the molecular framework. The amenability of the scaffold to this type of reaction is influenced by the specific substituents present on the ring system.

For instance, derivatives such as methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo nucleophilic substitution at the positions bearing the dichloro substituents under appropriate conditions. evitachem.com The electron-withdrawing nature of the adjacent carbonyl and ester groups can facilitate the displacement of the chloride ions by a suitable nucleophile.

Furthermore, the amino group in compounds like 4-amino-5H-indeno[1,2-b]pyridin-5-ol and 5H-indeno[1,2-b]pyridin-4-amine can act as a nucleophile in reactions with electrophiles, leading to a variety of substituted products. smolecule.comsmolecule.com This reactivity is typical for amino-substituted heterocyclic systems and provides a convenient handle for further functionalization.

A summary of representative nucleophilic substitution reactions is presented in the table below.

DerivativeReagent/ConditionsPosition of SubstitutionProduct Type
Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylateNucleophilePhenyl ring (Cl positions)Substituted phenyl derivative
4-Amino-5H-indeno[1,2-b]pyridin-5-olElectrophileAmino groupN-substituted derivative
5H-indeno[1,2-b]pyridin-4-amineElectrophileAmino groupN-substituted derivative

Reactions Involving the Hydroxyl Functionality

The hydroxyl group at the C-5 position of 5H-indeno[1,2-b]pyridin-5-ol is a key functional handle that dictates a significant portion of its chemical reactivity. This group can participate in a range of transformations, including dehydration, etherification, esterification, and oxidation. smolecule.com

For example, the hydroxyl group can be dehydrated to form an ether or ester. smolecule.com It can also be a site for oxidation reactions. smolecule.com A notable reaction is the Grignard reaction with 5H-indeno[1,2-b]pyridin-5-one, which proceeds via nucleophilic addition to the carbonyl group to yield the corresponding 5-hydroxy derivative, such as 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol. nsf.gov

The phenolic character of the hydroxyl group in certain derivatives, like 4-amino-5H-indeno[1,2-b]pyridin-5-ol, imparts radical scavenging properties. smolecule.com Density functional theory (DFT) calculations have suggested that hydrogen atom transfer (HAT) from this hydroxyl group to free radicals is a thermodynamically favorable process. smolecule.com

The table below summarizes some of the key reactions involving the hydroxyl group.

Starting MaterialReagent/ConditionsReaction TypeProduct
4-Amino-5H-indeno[1,2-b]pyridin-5-olDehydrating agentDehydrationEther/Ester derivative
4-Amino-5H-indeno[1,2-b]pyridin-5-olOxidizing agentOxidationOxidized derivative
5H-indeno[1,2-b]pyridin-5-onePhenylmagnesium bromideGrignard Reaction5-phenyl-5H-indeno[1,2-b]pyridin-5-ol
4-Amino-5H-indeno[1,2-b]pyridin-5-olFree radical (e.g., DPPH)Hydrogen Atom TransferStabilized radical

Rearrangement Reactions (e.g., Aza-Semipinacol Rearrangements) in Indeno[1,2-b]pyridine Derivatives

Rearrangement reactions provide a powerful tool for skeletal diversification in organic synthesis. In the context of indeno[1,2-b]pyridine chemistry, a notable example is the aza-Semipinacol type rearrangement. This type of rearrangement has been observed in the synthesis of functionalized indeno[1,2-b]pyridin-2-ones. acs.orgacs.orgresearchgate.net

Specifically, the reaction of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) triggers a novel aza-semipinacol-type rearrangement. acs.orgresearchgate.net This process involves the transfer of a benzyl (B1604629) group from the C6 to the C5 position of the lactam ring. acs.orgresearchgate.net The identification of intermediate compounds has provided support for the proposed reaction mechanisms. acs.orgresearchgate.net This rearrangement allows for the creation of indeno[1,2-b]pyridin-2-ones containing an all-carbon quaternary stereogenic center, which are challenging to access through other synthetic routes. acs.org

Cross-Dehydrogenative Coupling Reactions Applied to Indeno[1,2-b]pyridine Synthesis

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds. This methodology has been successfully applied to the synthesis of indeno[1,2-b]indole (B1252910) derivatives, which share a similar fused heterocyclic core with indenopyridines. exlibrisgroup.comresearchgate.netresearchgate.net

In a notable example, a chemodivergent synthesis of indeno[1,2-b]indoles was achieved from the same starting materials using either a manganese(III)-mediated or an electrochemical intramolecular radical cross-dehydrogenative coupling. exlibrisgroup.comresearchgate.netresearchgate.net Mn(OAc)₃·2H₂O selectively promoted an intramolecular radical C-H/C-H dehydrogenative coupling to afford the indeno[1,2-b]indoles. exlibrisgroup.comresearchgate.netresearchgate.net This demonstrates the potential of CDC reactions for the construction of the indenopyridine framework, although direct application to this compound itself is an area for further exploration.

Elucidation of Proposed Reaction Mechanisms for Scaffold Formation

The synthesis of the 5H-indeno[1,2-b]pyridine scaffold can be achieved through various synthetic strategies, often involving multi-component reactions and cyclization cascades. The elucidation of the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations.

One common approach involves the one-pot, four-component condensation of an aromatic aldehyde, a ketone (like propiophenone), 1,3-indandione (B147059), and ammonium (B1175870) acetate (B1210297). smolecule.com Catalysts such as ceric ammonium nitrate (B79036) (CAN) can facilitate this reaction, which is proposed to proceed through a sequence of Knoevenagel condensation and Michael addition, followed by cyclodehydration. smolecule.com

Another well-established method is the cascade cyclization and Friedel–Crafts reaction. For instance, the reaction of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes in the presence of BF₃·OEt₂ leads to the formation of tetrahydro-1H-indeno[1,2-b]pyridines. acs.orgrsc.org The proposed mechanism involves the activation of the aldehyde by the Lewis acid, followed by a nucleophilic attack by the alkyne and a subsequent intramolecular Friedel–Crafts reaction to construct the fused ring system. rsc.org

DFT studies have also been employed to investigate the mechanistic pathway of the formation of related indenopyrazolopyridinones. These calculations have helped to identify the intermediates and transition states involved in the multi-component condensation reaction. tandfonline.com

A plausible mechanism for the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction to form related fused N-heterocycles involves the initial activation of an N-amino-2-iminopyridine by proton transfer from acetic acid. This is followed by nucleophilic addition of a β-dicarbonyl compound, oxidative dehydrogenation by molecular oxygen, and subsequent cyclization and dehydration. acs.org

Spectroscopic and Structural Characterization Techniques for 5h Indeno 1,2 B Pyridin 5 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5H-indeno[1,2-b]pyridin-5-ol derivatives. Both ¹H and ¹³C NMR provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton.

In the study of various indenopyridine derivatives, ¹H NMR and ¹³C NMR spectra are fundamental for confirming their structures. nih.govconsensus.app For instance, in a series of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives, the successful synthesis was confirmed using these techniques. nih.govconsensus.app The chemical shifts and coupling constants of the protons on the indenopyridine core and its substituents provide definitive evidence of their relative positions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for more complex derivatives to unambiguously assign all proton and carbon signals. mdpi.com These experiments reveal correlations between neighboring protons (COSY), direct carbon-proton bonds (HSQC), and long-range carbon-proton couplings (HMBC), which are essential for piecing together the complete molecular structure. mdpi.com For example, in the structural elucidation of a novel rearranged product involving a benzyl (B1604629) group transfer in a related pyridinone system, 2D NMR techniques, including ¹H,¹H NOESY, were critical in establishing the formation of an all-carbon quaternary center. acs.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Indenopyridine Derivatives

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-Aryl-2-amino-3-cyano-5-oxo-indeno[1,2-b]pyridineAromatic protons (multiplets), NH₂ (singlet), CH (singlet)Aromatic carbons, C=O, C≡N, C-NH₂ nih.gov
5-Benzyl-2-pyridonesAromatic protons, benzylic protons, vinyl protonsAromatic carbons, C=O, aliphatic carbons acs.org
Steroidal β-enaminone derivativeQuinoline and enaminone signals, proline signals, steroid backbone protonsQuinoline, enaminone, proline, and steroid carbons mdpi.com

This table is illustrative and compiles data from various indenopyridine and related derivatives to represent typical chemical shift ranges.

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It provides a precise molecular formula, which is a fundamental piece of information in the characterization of a newly synthesized compound.

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For example, the related compound 5H-indeno[1,2-b]pyridin-5-one has a computed molecular weight of 181.19 g/mol . nih.gov The high-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the elemental formula.

Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the presence of specific structural motifs within the molecule. In the analysis of various synthesized indenopyridine derivatives, mass spectral data has been consistently used to confirm their proposed structures. nih.govconsensus.app Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantitative analysis of these compounds in complex matrices. nih.gov

Table 2: Mass Spectrometry Data for Selected Indenopyridine-Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)Reference
5H-Indeno[1,2-b]pyridin-5-oneC₁₂H₇NO181.19181 (M⁺) nih.gov
5H-Indeno[1,2-b]pyridineC₁₂H₉N167.21Data available nist.gov
1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₂₅H₂₀N₂O₃408.44408 (M⁺) mdpi.com

This table provides examples of molecular weight and mass spectral data for related compounds to illustrate the application of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.orgoregonstate.edulibretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. copbela.orgoregonstate.edu

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 3400-3650 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group in this compound. pressbooks.pub The C-O stretching vibration would be expected in the fingerprint region, typically around 1200-1300 cm⁻¹. oregonstate.edu

In the case of the related ketone, 5H-indeno[1,2-b]pyridin-5-one, a strong, sharp absorption band in the range of 1670-1780 cm⁻¹ would be characteristic of the C=O stretching vibration of the ketone. pressbooks.pub For derivatives containing other functional groups, such as a nitrile group (C≡N), a sharp absorption would be observed around 2220-2260 cm⁻¹. copbela.org The presence of an amino group (NH₂) would be indicated by two bands in the 3300-3500 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Indenopyridine Derivatives

Functional GroupBondCharacteristic Absorption (cm⁻¹)Reference
AlcoholO-H stretch3400-3650 (broad) pressbooks.pub
AlcoholC-O stretch1200-1300 oregonstate.edu
KetoneC=O stretch1670-1780 (strong, sharp) pressbooks.pub
NitrileC≡N stretch2220-2260 (sharp) copbela.org
Primary AmineN-H stretch3300-3500 (two bands) pressbooks.pub
Aromatic C-HC-H stretch~3000-3100 pressbooks.pub
AlkeneC=C stretch~1600-1680 pressbooks.pub

This table summarizes typical IR absorption ranges for key functional groups relevant to the analysis of this compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

The analysis of the crystal structure of a derivative can reveal important details about its stereochemistry and the influence of substituents on the molecular geometry. For instance, in the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the planarity of the fused ring systems and the torsion angles between different parts of the molecule were precisely determined. mdpi.com Such studies also elucidate non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for understanding the supramolecular chemistry of these compounds. mdpi.commdpi.comresearchgate.net

Table 4: Illustrative Crystallographic Data for Related Heterocyclic Compounds

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
5H-Indeno[1,2-b]pyridin-5-oneData available in CSDCCDC 944094Planar fused ring system nih.gov
A 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-1Planar triazole and indole (B1671886) rings, intermolecular hydrogen bonding mdpi.com
A 2H-chromen-2-one derivativeMonoclinicP2₁/cPlanar coumarin (B35378) ring system researchgate.net
5-Bromo-1H-pyrrolo[2,3-b]pyridineMonoclinicP2₁/cPlanar azaindole skeleton, N-H···N hydrogen bonding researchgate.net

This table presents examples of crystallographic data for related heterocyclic systems to demonstrate the type of information obtained from X-ray crystallography.

Advanced Spectroscopic Methods in Conformational Analysis

The conformational flexibility of the indenopyridine ring system and its substituents can be investigated using advanced spectroscopic methods, often in conjunction with computational chemistry. While the core of this compound is largely rigid and planar, substituents can adopt different spatial orientations, which may be important for their chemical reactivity and biological activity.

For related, more flexible heterocyclic systems like dihydropyridines, computational methods such as molecular mechanics (MM+), semi-empirical (AM1), and density functional theory (DFT) are employed to determine the preferred conformations. researchgate.net These calculations can predict the most stable three-dimensional structure of a molecule. The results of these computational studies are often validated by experimental data from NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs), which provide information about the through-space proximity of protons. researchgate.net

In some dihydropyridine (B1217469) derivatives, the dihydropyridine ring has been shown to exist in a flattened boat-type conformation. researchgate.net The orientation of substituents can significantly influence this conformation. While direct studies on the conformational analysis of this compound are scarce, the methodologies applied to similar heterocyclic systems provide a clear roadmap for how such investigations could be conducted. These advanced methods are crucial for a comprehensive understanding of the structure-activity relationships of these compounds.

Computational Chemistry and Theoretical Studies on 5h Indeno 1,2 B Pyridin 5 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic properties of many-electron systems. mdpi.com It is particularly valuable for optimizing molecular geometries and understanding the electronic structure of compounds like 5H-indeno[1,2-b]pyridin-5-ol and its derivatives. mdpi.com

DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are used to determine optimized structural parameters, including bond lengths and angles. sci-hub.semdpi.com For instance, in studies of related indenopyridine systems, DFT has been used to predict the geometry of the ground state (S0) and excited states. sci-hub.se These calculations can reveal the strength of intramolecular hydrogen bonds, a key feature in the this compound structure. sci-hub.se

Research on structurally related 4-amino-5H-indeno[1,2-b]pyridin-5-ol has utilized DFT to explore its antioxidant potential. smolecule.com The calculations indicated that the hydrogen atom transfer (HAT) from the phenolic hydroxyl group to free radicals is a thermodynamically favorable process, with a calculated Gibbs free energy change (ΔG) of -12.3 kcal/mol. smolecule.com This suggests that the hydroxyl group plays a crucial role in the molecule's ability to stabilize reactive oxygen species. smolecule.com Furthermore, DFT is employed to calculate global reactivity descriptors such as chemical potential (µ), hardness (η), and electrophilicity (ω), which help in understanding the molecule's reactivity in different chemical environments. mdpi.com The molecular electrostatic surface potential (MESP) is also determined to identify the most reactive sites for nucleophilic and electrophilic attacks. mdpi.com

Table 1: Selected Optimized Structural Parameters for a Related Indenopyridine System (BFPO) using DFT

ParameterS0-E (Ground State)
O–H Bond Length (Å) 0.968
N⋯H-O Distance (Å) 2.329
H-Bond Angle (O-H···N) (°) 141.9
Data derived from studies on the related compound benzofuro[3,2-b]pyridin-9-ol (BFPO) at the B3LYP/6-311++G(d,p) level of theory. sci-hub.se

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme. smolecule.comrsc.org

Docking studies on derivatives of this compound have provided critical insights into their potential therapeutic mechanisms. For example, in the context of anticancer research, molecular docking analyses suggested that these compounds can directly interact with the active site of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis. smolecule.com The simulations revealed that the hydrophobic indeno scaffold occupies the S1' pocket of the enzyme, while the hydroxyl group coordinates with the catalytic zinc ions, leading to the destabilization of MMP-9's structure. smolecule.com

In another study focusing on antiviral agents, derivatives of the related indeno[1,2-b]pyrrol-4(1H)-one scaffold were docked into the main protease (Mpro) of SARS-CoV-2. nih.gov The results identified key amino acid residues in the catalytic site involved in binding and showed that specific derivatives achieved favorable binding energies, suggesting their potential as viral replication inhibitors. nih.govplos.org These simulations are crucial for explaining structure-activity relationships (SAR) and guiding the optimization of lead compounds. researchgate.net

Table 2: Example of Molecular Docking Results for an Indenopyrrole Derivative against SARS-CoV-2 Mpro

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Residues (Example)
Compound 5f SARS-CoV-2 Mpro-7.28THR25, HIS41, CYS145
Data derived from a study on indeno[1,2-b]pyrrol-4(1H)-one derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Mode Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. ua.ac.be This method is used to assess the stability of ligand-protein complexes predicted by molecular docking and to analyze the binding mode in a more dynamic, solvated environment. rsc.orgnih.gov

For indenopyridine-related systems, MD simulations have been performed to validate docking poses and understand the behavior of the ligand within the binding site. nih.govplos.org A typical MD simulation runs for a duration, such as 100 nanoseconds, during which various properties of the ligand are monitored. nih.gov These properties include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand's position from its initial docked pose. A stable RMSD suggests the ligand remains bound in a consistent conformation. nih.govplos.org

Radius of Gyration (rGyr): Indicates the compactness of the ligand. Stable rGyr values suggest the ligand maintains its structural integrity. nih.govplos.org

Molecular Surface Area (MolSA) and Solvent Accessible Surface Area (SASA): These parameters describe the surface properties of the ligand and its exposure to the solvent, providing insights into hydrophobic interactions. nih.govplos.org

Polar Surface Area (PSA): Relates to the ligand's ability to form hydrogen bonds. nih.govplos.org

By analyzing these parameters, researchers can confirm the stability of the interactions observed in docking and gain a deeper understanding of the binding thermodynamics. nih.govplos.org

Table 3: Properties of an Indenopyrrole Derivative from a 100-ns MD Simulation

PropertyValue Range / Equilibrium
Ligand RMSD (Å) 0.2–1.6 (Equilibrium ~0.8)
Radius of Gyration (rGyr) (Å) 3.5–4.2 (Equilibrium ~4.0)
Molecular Surface Area (MolSA) (Ų) 328–350 (Equilibrium ~345)
Solvent Accessible Surface Area (SASA) (Ų) Fluctuated, then stabilized ~400
Polar Surface Area (PSA) (Ų) 157–190 (Equilibrium ~178)
Data derived from a study on compound 5f, an indeno[1,2-b]pyrrol-4(1H)-one derivative. plos.org

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. rutgers.edu These models are built on the principle that the activity of a molecule is a function of its physicochemical properties and structural features. rutgers.edu

In classical QSAR, Multiple Linear Regression (MLR) is a common statistical method used to develop a predictive model. The biological activity (e.g., IC₅₀) is treated as the dependent variable, while various calculated molecular descriptors (e.g., logP for lipophilicity, molar refractivity for polarizability, and electronic parameters) serve as independent variables. The goal is to create a linear equation that best describes the data, allowing for the prediction of activity for new, unsynthesized compounds. rutgers.edu

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that considers the three-dimensional properties of molecules. rutgers.edunih.gov In CoMFA, a series of structurally related molecules, such as derivatives of this compound, are aligned based on a common scaffold. nih.gov The steric and electrostatic fields around each molecule are then calculated at various grid points. nih.govnih.gov

The resulting field values are used as descriptors in a partial least squares (PLS) regression analysis to build a relationship with the biological activity. nih.gov The final CoMFA model produces contour maps that highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour map might indicate that a bulky substituent is favorable for activity in that region, while a red contour map might suggest a bulky group is unfavorable. nih.gov This provides intuitive, visual guidance for designing more potent compounds. rutgers.edu

Table 4: Conceptual Descriptors for a QSAR/3D-QSAR Study of this compound Derivatives

MethodologyDescriptor TypeExample
2D-QSAR LipophilicityLogP
ElectronicHammett constants (σ)
TopologicalWiener Index
3D-QSAR (CoMFA) Steric FieldsLennard-Jones potential
Electrostatic FieldsCoulombic potential

In Silico Approaches for Reaction Mechanism Prediction and Interaction Profiling

Computational methods are invaluable for elucidating reaction mechanisms that may be difficult to study experimentally. sci-hub.se For heterocyclic systems like this compound, theoretical studies can predict reaction pathways, identify transition states, and calculate activation energies.

One area of investigation is the study of photo-induced processes. For similar N-heterocyclic alcohols, computational studies have explored the mechanism of Excited-State Intramolecular Proton Transfer (ESIPT). sci-hub.se Using methods like time-dependent DFT (TD-DFT), researchers can map the potential energy surface in the excited state to understand how a proton might transfer from the hydroxyl group to the pyridine (B92270) nitrogen upon photoexcitation. This is crucial for designing fluorescent probes and photostable materials. sci-hub.se

Furthermore, in silico methods are used to understand the formation of the indenopyridine core itself. Many syntheses of these scaffolds involve multicomponent reactions (MCRs). nih.govnih.gov Computational modeling can help predict the feasibility of different reaction pathways in an MCR, rationalize the observed regioselectivity, and optimize reaction conditions by providing insight into the transition state structures and energies involved in the cyclization and condensation steps. nih.gov

Structure Activity Relationship Sar Studies of 5h Indeno 1,2 B Pyridin 5 Ol Derivatives

Impact of Substituent Position and Electronic Properties on Scaffold Interactions

For instance, in a series of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, the presence of two methoxy (B1213986) groups at the C-6 and C-7 positions of the indeno nucleus was found to be a key determinant for potent antiproliferative and antimetastatic activities. nih.gov The electron-donating nature of these methoxy groups likely influences the electronic distribution of the entire scaffold, enhancing its interaction with biological targets. Molecular docking studies of related compounds suggest that the flat, hydrophobic phenyl indeno[1,2-b]pyridine ring system interacts with the minor groove of DNA through hydrophobic interactions with purine (B94841) or pyrimidine (B1678525) rings. nih.govsemanticscholar.org The electronic properties of substituents can modulate the strength of these non-covalent interactions.

Quantitative structure-activity relationship (QSAR) studies on the related indeno[1,2-c]pyridazine series have reinforced the importance of lipophilic, electronic, and steric properties of substituents in determining inhibitory potency. nih.gov These findings suggest that a delicate balance of these properties is necessary for optimal activity, governing how the molecule fits into and interacts with the binding site of its target protein or DNA.

Role of Hydroxyl Functionality in Modulating Biological Activity Profiles

The hydroxyl group, particularly the phenolic hydroxyl at C-5 and others introduced on pendant aryl rings, plays a pivotal role in the biological activity of this class of compounds. The hydroxyl group at C-5 is a key feature of the parent scaffold and contributes to its antioxidant properties through radical scavenging mechanisms. smolecule.com

In the context of anticancer activity, the introduction and positioning of additional hydroxyl groups are critical. Studies on 2,4-diaryl-5H-indeno[1,2-b]pyridines revealed that compounds with a meta- or para-hydroxyl group on the phenyl ring at the C-2 or C-4 position exhibit enhanced topoisomerase I and II inhibitory activity and cytotoxicity. nih.govresearchgate.net The placement of a phenolic moiety on the C-4 phenyl ring, in particular, has been shown to impart better topo IIα inhibitory and anti-proliferative activity. researchgate.net

Molecular modeling has provided a rationale for these observations, suggesting that hydroxyl groups can form crucial hydrogen bonds with biological targets. For example, the hydroxyl group of a phenyl ring on a 2-(3-trifluoromethylphenyl)-5H-indeno[1,2-b]pyridin-7-ol derivative was shown to have the potential for hydrogen bonding with the phosphate (B84403) backbone of DNA, enhancing its function as a minor groove binder. nih.govsemanticscholar.org Furthermore, introducing a hydroxyl group at the 7-position of the indenopyridine skeleton has been identified as crucial for achieving selective topo IIα inhibitory activity. researchgate.netresearchgate.net

Influence of Halogenation and Other Substitutions on Molecular Recognition and Target Binding

The introduction of halogen atoms, particularly fluorine and chlorine, onto the 5H-indeno[1,2-b]pyridin-5-ol scaffold significantly influences molecular recognition and target binding. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, leading to profound changes in biological activity. researchgate.netsci-hub.se

A series of fluorinated and hydroxylated 2,4-diphenyl indenopyridinols were synthesized to explore these effects. nih.gov It was found that compounds with an ortho- or para-fluorophenyl group at the C-4 position of the indenopyridinol ring displayed strong topo IIα inhibition. nih.gov Specifically, a compound featuring an ortho-fluorophenyl group at the C-4 position and an ortho-phenolic group at the C-2 position showed high anti-proliferative activity against a human breast cancer cell line. nih.govresearchgate.net In another study, compounds with trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) substituents at the 4-position of the central pyridine (B92270) ring displayed potent topo IIα inhibition and antiproliferative activity. researchgate.net

Conversely, the effect of chlorination can be more complex. While the addition of a chlorine group to a furyl or thienyl ring on the scaffold generally reduced topoisomerase inhibitory activity, it paradoxically improved cytotoxicity in some cases. nih.gov This suggests that chlorination may influence other cellular processes or uptake mechanisms apart from direct enzyme inhibition. The strategic placement of chlorine can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach its intracellular target. sci-hub.se

Effects of Aromatic and Heteroaromatic Moiety Modifications on Scaffold Activity

Modification of the aryl groups at the C-2 and C-4 positions of the 5H-indeno[1,2-b]pyridine core is a key strategy for tuning biological activity. Replacing or substituting the standard phenyl rings with other aromatic or heteroaromatic systems can significantly impact topoisomerase inhibition and cytotoxicity.

SAR studies have consistently shown the importance of 2-furyl and 2- or 3-thienyl moieties at the C-2 or C-4 positions for achieving significant topoisomerase II inhibitory activity. researchgate.net In contrast, derivatives bearing a pyridyl or an unsubstituted phenyl group at these positions generally showed no or reduced activity against the same enzymes. researchgate.net

A systematic study involving the synthesis of thirty different 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives confirmed these findings. Compounds with 2- or 3-furyl and/or 2- or 3-thienyl groups at either the C-2 or C-4 position of the central pyridine ring exhibited moderate to significant topoisomerase II inhibitory activity. researchgate.net This highlights the favorable interactions that these specific five-membered heteroaromatic rings have with the biological target, which may be due to their specific size, shape, and electronic characteristics.

The combination of these heteroaromatic moieties with other key functional groups, such as hydroxyl groups, often leads to the most potent compounds. For instance, hydroxylated derivatives containing a furyl or thienyl moiety at the C-4 position of the central pyridine exhibited strong topoisomerase I and II inhibitory activity. researchgate.net

Conformational Rigidity and Planarity in Structure-Activity Correlates

The inherent rigidity and planarity of the 5H-indeno[1,2-b]pyridine scaffold are fundamental to its biological activity. This conformational restriction is considered a major advantage, as it can increase the binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. researchgate.net The fused ring system holds the appended substituents in well-defined spatial orientations, facilitating precise interactions with target macromolecules like DNA or enzymes.

The planar nature of the indenopyridine core is particularly suited for interactions with DNA. Many potent derivatives of this class act as DNA intercalators or groove binders. nih.govresearchgate.net For example, 2-(3-trifluoromethylphenyl)-5H-indeno[1,2-b]pyridin-7-ol was identified as a DNA minor groove binder, where its flat aromatic structure facilitates hydrophobic interactions within the groove. nih.govsemanticscholar.org Similarly, a 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one derivative was characterized as a DNA intercalative human topoisomerase IIα catalytic inhibitor. researchgate.net

The planarity ensures maximal surface area contact with the target, which is crucial for the effectiveness of non-covalent interactions like π-π stacking and van der Waals forces that stabilize the drug-target complex. Any modification that disrupts this planarity could potentially lead to a decrease in activity. Therefore, maintaining the rigid and planar geometry of the core scaffold is a key consideration in the design of new, active derivatives.

Applications and Broader Context of the Indeno 1,2 B Pyridine Scaffold in Chemical Research

Indeno[1,2-b]pyridine as a Privileged Scaffold in the Design of Heterocyclic Systems

The indeno[1,2-b]pyridine nucleus is considered a "privileged scaffold" in drug discovery. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a rich source for the development of novel therapeutic agents. nih.gov The pyridine (B92270) ring, a key component of this scaffold, is a common feature in numerous natural products and synthetic compounds with a wide spectrum of biological activities. nih.govijpsonline.com Its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, contributes to its versatility in molecular recognition. ijpsonline.com

The fusion of the indene (B144670) and pyridine rings creates a unique tricyclic system with a defined three-dimensional shape that can be further functionalized to optimize interactions with specific biological targets. echemcom.comechemcom.com The indenopyridine core is present in the 4-azafluorenone alkaloids, with onikinine being the simplest member. echemcom.comechemcom.com Derivatives of this scaffold have shown a variety of biological activities, including the inhibition of phosphodiesterase and antagonism of calcium channels, highlighting their potential in treating neurological and inflammatory diseases. echemcom.comechemcom.com

Utility of 5H-indeno[1,2-b]pyridin-5-ol Derivatives as Building Blocks for Complex Organic Molecules

Derivatives of this compound are valuable intermediates in the synthesis of more complex organic molecules. The hydroxyl group at the 5-position and the nitrogen atom within the pyridine ring provide reactive sites for a variety of chemical transformations. For instance, the hydroxyl group can be a precursor for the formation of ethers or esters, or it can be eliminated to create a double bond. smolecule.com

The synthesis of various substituted indeno[1,2-b]pyridine derivatives often starts from readily available precursors like indanones and pyridines. smolecule.com Multicomponent reactions, sometimes assisted by microwave irradiation or nanocatalysts, have been developed to efficiently construct the indenopyridine core. echemcom.comnih.govtandfonline.com These synthetic strategies allow for the introduction of a wide range of substituents onto the scaffold, enabling the creation of libraries of compounds for screening in various applications. For example, 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives have been synthesized through a sequential multicomponent reaction. nih.gov

General Applications in Material Science Research

The unique structural and electronic properties of the indeno[1,2-b]pyridine scaffold make it an attractive candidate for applications in material science. The planar and aromatic nature of this heterocyclic system can facilitate pi-pi stacking interactions, which are crucial for the self-assembly of organic materials. These properties suggest potential uses in the development of organic electronics. smolecule.comontosight.ai

Furthermore, the ability to introduce various functional groups onto the indenopyridine core allows for the tuning of its optical and electronic properties. smolecule.com This tunability is a desirable feature for the design of materials with specific functions, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Some derivatives are also explored as precursors in material synthesis. smolecule.com

DNA Interaction Studies of Indeno[1,2-b]pyridine Derivatives (e.g., Minor Groove Binding, Intercalation)

A significant area of research for indeno[1,2-b]pyridine derivatives is their interaction with DNA. These compounds can bind to DNA through two primary modes: intercalation and groove binding. nih.gov

Intercalation involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. nih.gov This mode of binding can lead to significant distortion of the DNA structure and interfere with processes like replication and transcription. Some indeno[1,2-b]pyridinone derivatives, such as TI-1-190, have been identified as DNA intercalative agents. researchgate.netnih.gov

Minor groove binding , on the other hand, involves the fitting of the molecule into the minor groove of the DNA helix. nih.govnih.gov This interaction is often driven by hydrophobic and van der Waals forces, as well as hydrogen bonding with the atoms in the groove. Several indeno[1,2-b]pyridine derivatives have been shown to be minor groove binders. nih.govnih.govsemanticscholar.org For example, the compound AK-I-191, a halogenated 2,4-diphenyl indeno[1,2-b]pyridinol derivative, was identified as a DNA minor groove binder through various spectroscopic and biological evaluations. nih.govnih.govkoreascience.kr Molecular docking studies have further supported this binding mode, showing that the phenyl indeno[1,2-b]pyridine structure fits well into the minor groove. nih.govsemanticscholar.org

The specific mode of DNA interaction is influenced by the substitution pattern on the indeno[1,2-b]pyridine scaffold. The presence of certain functional groups can favor one binding mode over the other, highlighting the importance of structural design in developing DNA-targeting agents.

General Enzymatic Inhibition Mechanisms Exemplified by Indeno[1,2-b]pyridine Scaffolds (e.g., Topoisomerase Inhibition)

The ability of indeno[1,2-b]pyridine derivatives to interact with DNA often leads to the inhibition of enzymes that act on DNA, such as topoisomerases. researchgate.netnih.gov Topoisomerases are essential enzymes that regulate the topological state of DNA and are crucial for cell replication. nih.govkoreascience.kr This makes them important targets for anticancer drug development. nih.govkoreascience.kr

Indeno[1,2-b]pyridine derivatives can inhibit topoisomerases through different mechanisms. Some act as topoisomerase poisons , which stabilize the transient covalent complex formed between the enzyme and DNA. acs.org This leads to DNA strand breaks and ultimately cell death. nih.gov However, this mechanism can also lead to unwanted DNA toxicity. nih.govkoreascience.kr

Alternatively, some derivatives function as catalytic inhibitors of topoisomerases. nih.govkoreascience.kr These inhibitors interfere with the enzymatic activity without trapping the enzyme-DNA complex, which is considered a potentially safer mechanism. nih.govkoreascience.kr For instance, the compound AK-I-191 has been identified as a catalytic inhibitor of topoisomerase IIα. nih.govnih.govkoreascience.kr Its mechanism of action involves binding to the minor groove of DNA, which in turn inhibits the enzyme's function. nih.govkoreascience.kr

Research has shown that the substitution pattern on the indeno[1,2-b]pyridine scaffold is critical for its topoisomerase inhibitory activity. For example, hydroxylated derivatives containing furyl or thienyl moieties at the 4-position of the central pyridine ring have exhibited strong topoisomerase I and II inhibitory activity. researchgate.net Similarly, the presence of a chlorophenyl group at the 2-position and a phenol (B47542) group at the 4-position of indenopyridinols has been associated with potent and selective topoisomerase IIα inhibition. acs.org

Q & A

Q. What are the established synthetic routes for 5H-indeno[1,2-b]pyridin-5-ol and its derivatives?

Methodological Answer :

  • Cyclocondensation Reactions : Derivatives like 5-methyl-5H-indeno[1,2-c]pyridazine are synthesized via cyclocondensation of 1,3-indandione with hydrazines, followed by alkylation or hydroxylation under controlled pH conditions .
  • Multi-Step Alkylation : Alkylation in neutral solutions targets N1/N2 positions, while basic conditions favor electrophilic substitution at position 5 (e.g., formation of hydroxylated or methylated derivatives) .
  • Spiro Compound Synthesis : Ethyl 5'-fluoro-spiro[4H-indeno[1,2-b]pyridine] derivatives are synthesized via multicomponent reactions using ethanol as a green solvent, characterized by IR, NMR, and HRMS .

Q. Table 1: Example Synthetic Conditions and Products

Starting MaterialReaction ConditionsProductKey Observations
1,3-IndandioneHydrazine, neutral pH5a (N1-alkylated)Regioselectivity depends on pH
5aBasic solution (NaOH)5c (5-hydroxylated)Electrophilic attack at position 5

Q. How are structural variations in 5H-indeno[1,2-b]pyridine derivatives characterized?

Methodological Answer :

  • Spectroscopic Techniques :
    • IR Spectroscopy : Carbonyl stretches (e.g., 1730 cm⁻¹ for indandione derivatives) and hydroxyl/methoxy group vibrations .
    • NMR : ¹H-NMR distinguishes methyl (δ 2.1–2.4 ppm) and aromatic protons (δ 6.8–8.2 ppm); ¹³C-NMR identifies carbonyl carbons (δ 180–190 ppm) .
  • Mass Spectrometry : HRMS confirms molecular formulas (e.g., C₁₃H₉NO₄ for 5H-indeno[1,2-b]pyridin-5-one derivatives) .

Q. Table 2: Structural Derivatives and Molecular Formulas

Derivative NameMolecular FormulaMolecular WeightKey Substituents
3,8-Dimethoxy-4-methylC₁₅H₁₃NO₄271.272Methoxy, methyl
8-Methoxy-4-methylC₁₄H₁₁NO₄257.245Methoxy, dihydroxy

Advanced Research Questions

Q. How does pH influence regioselectivity in alkylation reactions of 5H-indeno[1,2-b]pyridine derivatives?

Methodological Answer :

  • Neutral vs. Basic Conditions :
    • In neutral solutions, alkylation occurs at nitrogen atoms (N1/N2) due to nucleophilic lone pairs .
    • Under basic conditions, deprotonation at position 5 increases electron density, directing electrophiles (e.g., methyl iodide) to this position .
  • Experimental Design :
    • Conduct parallel reactions varying pH (neutral vs. 0.1 M NaOH).
    • Monitor regioselectivity via ¹H-NMR (e.g., methyl group shifts at δ 2.1–2.4 ppm for N- vs. C-alkylation) .

Q. How to resolve contradictions in reaction pathways for hydroxylated derivatives?

Methodological Answer :

  • Case Study : Hydroxylation at position 5 (5c) vs. competing N-alkylation.
  • Data Analysis :
    • Use TLC or HPLC to track reaction progress.
    • Compare IR spectra: Hydroxylated derivatives show broad O-H stretches (~3200 cm⁻¹), absent in N-alkylated products .
  • Mitigation Strategy : Optimize reaction time and stoichiometry to favor kinetic vs. thermodynamic products.

Q. What advanced strategies enable the synthesis of spiro-5H-indeno[1,2-b]pyridine derivatives?

Methodological Answer :

  • Multicomponent Reactions : Combine 4H-indeno[1,2-b]pyridine, indole derivatives, and ethyl acetoacetate in ethanol.
  • Key Steps :
    • Cyclocondensation to form the spiro core.
    • Characterize using X-ray crystallography (if crystalline) or NOESY NMR to confirm spiro connectivity .

Q. Table 3: Analytical Data for Spiro Derivatives

EntryMelting PointIR (CO stretch)¹H-NMR (Key Peaks)
G>300°C1730 cm⁻¹δ 6.8–7.2 (aromatic), δ 4.1 (ester)

Q. How can novel derivatives be designed using the Mannich reaction?

Methodological Answer :

  • Mannich Reaction : React 1,3-indandione with amines and formaldehyde to generate 5-methyl-5H-diindeno[1,2-b:2',1'-e]pyridine-dione derivatives .
  • Optimization :
    • Use catalytic AcOH to enhance imine formation.
    • Screen amines (e.g., benzylamine) for steric/electronic effects on cyclization .

Q. Guidelines for Researchers

  • Data Interpretation : Cross-validate contradictory results (e.g., alkylation regioselectivity) using complementary techniques (NMR, X-ray).
  • Green Chemistry : Prioritize ethanol/water solvent systems to reduce environmental impact .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.